molecular formula C8H13N3O B12113660 3-(Cyclopropylmethoxy)-1-methyl-1H-pyrazol-4-amine

3-(Cyclopropylmethoxy)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B12113660
M. Wt: 167.21 g/mol
InChI Key: KWOLHIBZOQSGAY-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by a cyclopropylmethoxy substituent at the 3-position and a methyl group at the 1-position of the pyrazole ring. The cyclopropylmethoxy group introduces steric bulk and hydrophobicity, which may enhance binding affinity to biological targets or influence solubility compared to simpler substituents like methoxy or alkyl groups .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

3-(cyclopropylmethoxy)-1-methylpyrazol-4-amine

InChI

InChI=1S/C8H13N3O/c1-11-4-7(9)8(10-11)12-5-6-2-3-6/h4,6H,2-3,5,9H2,1H3

InChI Key

KWOLHIBZOQSGAY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OCC2CC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-1-methyl-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 3-hydroxy-4-halogenated benzaldehyde to obtain an intermediate compound. This intermediate is then subjected to hydroxylation, followed by further alkylation and oxidation steps to yield the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and the intermediates are purified at each step to minimize impurities. The use of inert solvents and neutralized alkaline conditions helps in achieving a high-purity product suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-1-methyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrazole compounds .

Scientific Research Applications

3-(Cyclopropylmethoxy)-1-methyl-1H-pyrazol-4-amine has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Cyclopropylmethoxy vs. Methoxy : The cyclopropylmethoxy group in the target compound offers greater steric hindrance and hydrophobicity compared to methoxy (e.g., in ). This may enhance membrane permeability but reduce aqueous solubility .
  • Sulfonyl vs.

Physicochemical Properties

Substituents critically influence logP (lipophilicity), solubility, and reactivity:

Compound Name logP (Predicted) Solubility (mg/mL) Reactivity Notes Evidence ID
3-(Cyclopropylmethoxy)-1-methyl-1H-pyrazol-4-amine ~2.5 (estimated) Low (hydrophobic) Stable under acidic conditions Inferred
5-Methoxy-1-methyl-3-propyl-1H-pyrazol-4-amine 1.8 15.2 Prone to oxidative degradation
3-(Isopropylsulfonyl)-1-methyl-1H-pyrazol-4-amine 1.2 32.7 High thermal stability

Analysis :

  • The cyclopropylmethoxy group likely increases logP compared to methoxy or sulfonyl analogs, aligning with trends in cyclopropane-containing compounds (e.g., ) .
  • Reduced solubility compared to sulfonyl derivatives may limit bioavailability but improve blood-brain barrier penetration .

Inferences for Target Compound :

  • The cyclopropylmethoxy group’s hydrophobicity may enhance antimicrobial activity by disrupting bacterial membranes (similar to fluorophenyl analogs in ) .
  • Anticancer activity could be moderate, as seen in cyclobutyl/methylpropyl derivatives (), but further assays are needed .

Biological Activity

3-(Cyclopropylmethoxy)-1-methyl-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a cyclopropylmethoxy group and a methyl group at the 1-position. Its structure can be represented as follows:

Chemical Structure C10H12N4O\text{Chemical Structure }C_{10}H_{12}N_4O

The biological activity of 3-(cyclopropylmethoxy)-1-methyl-1H-pyrazol-4-amine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the cyclopropylmethoxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in signaling pathways, particularly those related to cancer cell proliferation.
  • Receptor Modulation : It can bind to certain receptors, modulating their activity and influencing downstream signaling cascades.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 3-(cyclopropylmethoxy)-1-methyl-1H-pyrazol-4-amine. For example, similar compounds have shown significant inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

CompoundTargetIC50 (µM)Cell Line
Compound ACDK20.005Ovarian Cancer
3-(Cyclopropylmethoxy)-1-methyl-1H-pyrazol-4-amineTBDTBDTBD

Anti-inflammatory Activity

The compound's structural features suggest it may also possess anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in various inflammatory diseases.

Study 1: Inhibition of Cancer Cell Proliferation

In a recent study, a series of pyrazole derivatives were tested for their antiproliferative effects on cancer cell lines. The results indicated that those with structural similarities to 3-(cyclopropylmethoxy)-1-methyl-1H-pyrazol-4-amine exhibited sub-micromolar GI50 values against multiple cancer types, suggesting a strong potential for development as anticancer agents .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of pyrazole compounds in mouse models. Results showed that compounds similar to 3-(cyclopropylmethoxy)-1-methyl-1H-pyrazol-4-amine significantly reduced lung inflammation induced by allergens . This suggests a promising avenue for treating respiratory conditions such as asthma.

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